molecular formula C18H14BrClO4 B4751723 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B4751723
M. Wt: 409.7 g/mol
InChI Key: AYAARMRBHXSFTD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to oxoethyl and oxobutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-4-oxobutanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives or other oxidized forms.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

    Industrial Applications: The compound can be used in the production of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The oxo groups may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl 4-(4-bromophenyl)-4-oxobutanoate: A similar compound with reversed positions of bromine and chlorine atoms.

    2-(4-fluorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate: A compound with a fluorine atom instead of bromine.

    2-(4-bromophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate: A compound with a methyl group instead of chlorine.

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClO4/c19-14-5-1-13(2-6-14)17(22)11-24-18(23)10-9-16(21)12-3-7-15(20)8-4-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAARMRBHXSFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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